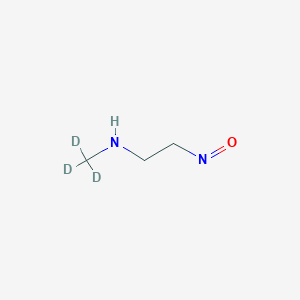
2-nitroso-N-(trideuteriomethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosoethylmethyl-d3-amine is a nitrosamine compound with the molecular formula C3H5D3N2O and a molecular weight of 91.13 g/mol . It is a deuterated analog of N-nitrosoethylmethylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in studies involving metabolic pathways and environmental pollutant standards.
Vorbereitungsmethoden
N-Nitrosoethylmethyl-d3-amine can be synthesized through the nitrosation of secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields. The reaction typically involves the use of tert-butyl nitrite as the nitrosating agent, which reacts with the secondary amine to form the nitrosamine compound.
Analyse Chemischer Reaktionen
N-Nitrosoethylmethyl-d3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Nitrosoethylmethyl-d3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Nitrosoethylmethyl-d3-amine involves its metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These intermediates can cause DNA damage, leading to mutagenic and carcinogenic effects . The molecular targets include DNA and proteins, and the pathways involved are primarily related to the metabolic activation of nitrosamines .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosoethylmethyl-d3-amine is similar to other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodibutylamine . its deuterated nature makes it unique for specific research applications, particularly in studies requiring stable isotope labeling. The presence of deuterium atoms provides distinct advantages in tracing and quantifying the compound in complex biological and environmental matrices.
Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosodibutylamine
- N-nitrosodiisopropylamine
This detailed article provides a comprehensive overview of N-Nitrosoethylmethyl-d3-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C3H8N2O |
|---|---|
Molekulargewicht |
91.13 g/mol |
IUPAC-Name |
2-nitroso-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C3H8N2O/c1-4-2-3-5-6/h4H,2-3H2,1H3/i1D3 |
InChI-Schlüssel |
GCKMHNBQXWJZIC-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCCN=O |
Kanonische SMILES |
CNCCN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


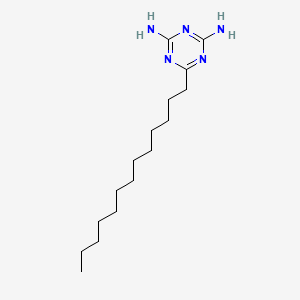

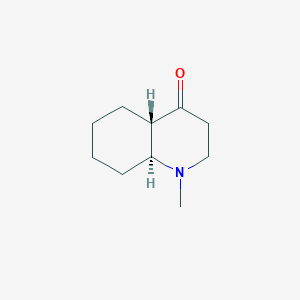

![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)

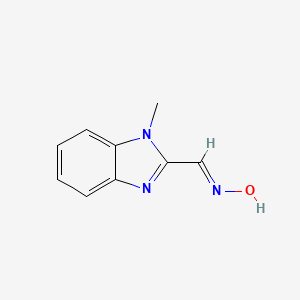



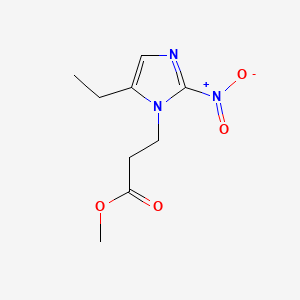

![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)
